3,6-Diméthyl-4-hydroxycoumarine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

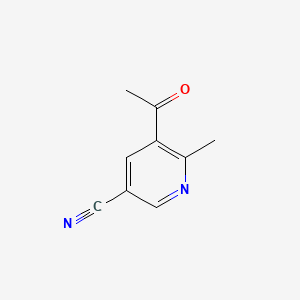

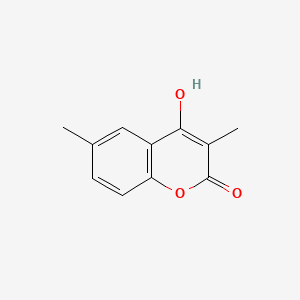

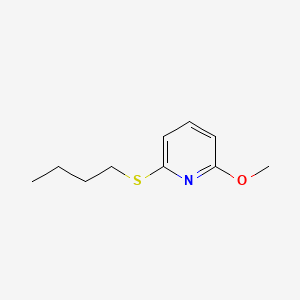

3,6-Dimethyl-4-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as flavoring agents

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticoagulant, and anticancer activities.

Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of other valuable compounds .

Mécanisme D'action

Target of Action

3,6-Dimethyl-4-hydroxycoumarin, also known as 4-hydroxy-3,6-dimethylchromen-2-one, is a derivative of coumarin . The primary target of this compound is vitamin K 2,3-epoxide reductase in the liver microsomes . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors.

Mode of Action

The compound interacts with its target by acting as an antagonist . This means it binds to the enzyme and inhibits its function.

Biochemical Pathways

The compound affects the vitamin K cycle, a biochemical pathway crucial for blood clotting . By inhibiting the function of vitamin K 2,3-epoxide reductase, the compound disrupts the cycle, leading to a decrease in the synthesis of clotting factors. This can have downstream effects such as anticoagulation .

Pharmacokinetics

Like other coumarin derivatives, it is likely to be well-absorbed in the gastrointestinal tract and metabolized in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in metabolism.

Result of Action

The primary result of the compound’s action is anticoagulation . By inhibiting the synthesis of clotting factors, it can prevent the formation of blood clots. This makes it potentially useful in the treatment of conditions characterized by excessive or undesirable clotting .

Action Environment

The action of 3,6-Dimethyl-4-hydroxycoumarin can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds, such as metal ions, can also influence its action . It is also important to note that the compound’s action can be affected by the individual’s metabolic rate and the presence of other medications .

Analyse Biochimique

Biochemical Properties

4-Hydroxycoumarin possesses both electrophilic and nucleophilic properties . The most significant reactivity is the nucleophilicity of the carbon atom at position 3 . The oxygen atom of the hydroxyl group remains the main site for attack by acylating and alkylating agents .

Cellular Effects

4-Hydroxycoumarin has been shown to have effects on HepG2 cells, a type of hepatocellular carcinoma cell . It was found to decrease the proliferation and viability of HepG2 cells . Additionally, it increased the adhesion of these cells .

Molecular Mechanism

It is known that 4-Hydroxycoumarin derivatives can interact with various enzymes and proteins . For example, they have been employed as anticoagulants, antibacterials, antifungals, antivirals, antitumor agents, antiprotozoal agents, insecticides, antimycobacterials, antimutagenics, antioxidants, anti-inflammatory agents, HIV protease inhibitors, and tyrosine kinase inhibitors .

Temporal Effects in Laboratory Settings

It is known that 4-Hydroxycoumarin undergoes reactions with hydroxyl radicals in environmental conditions .

Metabolic Pathways

4-Hydroxycoumarin is involved in various metabolic pathways . It can undergo reactions such as hydroxylation, methylation, and glycosylation, which may lead to altered biological activities compared with the parent compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-4-hydroxycoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For 3,6-Dimethyl-4-hydroxycoumarin, the starting materials are typically 3,6-dimethylphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

In industrial settings, the production of 3,6-Dimethyl-4-hydroxycoumarin may involve optimized versions of the Pechmann condensation or other synthetic routes that offer higher yields and purity. These methods may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dimethyl-4-hydroxycoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dihydrocoumarins.

Substitution: Halogenated or nitrated derivatives of 3,6-Dimethyl-4-hydroxycoumarin.

Comparaison Avec Des Composés Similaires

3,6-Dimethyl-4-hydroxycoumarin can be compared with other coumarin derivatives such as:

4-Hydroxycoumarin: Known for its anticoagulant properties and used in drugs like warfarin.

7-Hydroxycoumarin: Exhibits strong fluorescence and is used in various analytical applications.

6-Methylcoumarin: Used in perfumery and flavoring due to its pleasant aroma.

The uniqueness of 3,6-Dimethyl-4-hydroxycoumarin lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .

Propriétés

IUPAC Name |

4-hydroxy-3,6-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJOEAKMUSWNRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715865 |

Source

|

| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118157-94-1 |

Source

|

| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)

![Cyclobuta[b]isoxazolo[4,5-e]pyridine](/img/structure/B568639.png)

![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)

![[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine](/img/structure/B568630.png)